molecular formula C22H23ClO2P+ B12060987 Carbethoxymethyl triphenylphosphonium chloride

Carbethoxymethyl triphenylphosphonium chloride

Cat. No.: B12060987
M. Wt: 385.8 g/mol
InChI Key: DJGHVEPNEJKZBF-UHFFFAOYSA-N
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Description

. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbethoxymethyl triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate in situ in the same reaction vessel . This method effectively provides a one-pot preparation for the α-acylmethylenephosphorane from triphenylphosphine and allows facile incorporation of various esters.

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors where triphenylphosphine and ethyl bromoacetate are reacted under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and may involve the use of solvents such as acetone to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Carbethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a phosphonium salt with an amine group.

Scientific Research Applications

Carbethoxymethyl triphenylphosphonium chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a useful intermediate in various organic reactions . The compound can also target specific molecular pathways, such as mitochondrial pathways, due to its ability to accumulate in mitochondria.

Comparison with Similar Compounds

Uniqueness: Carbethoxymethyl triphenylphosphonium chloride is unique due to its specific ethoxycarbonylmethyl group, which provides distinct reactivity and stability compared to other triphenylphosphonium compounds. This uniqueness makes it particularly useful in specific organic synthesis applications and research studies.

Properties

Molecular Formula

C22H23ClO2P+

Molecular Weight

385.8 g/mol

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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